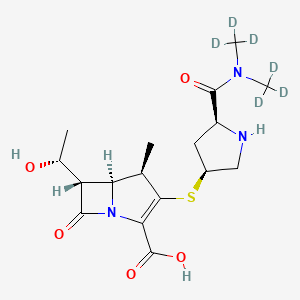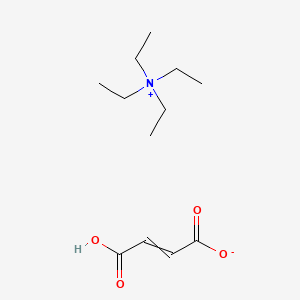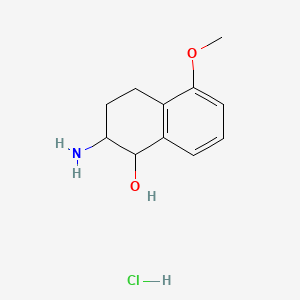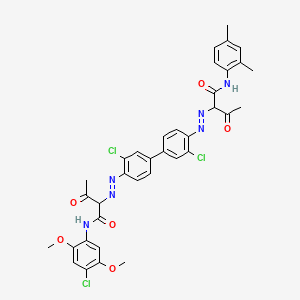
Meropenem-d6
Vue d'ensemble
Description
Le Méropénème-d6 est une forme deutérée du méropénème, un antibiotique carbapénème à large spectre. Il est principalement utilisé comme étalon interne pour la quantification du méropénème dans diverses méthodes analytiques, telles que la chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) et la chromatographie liquide-spectrométrie de masse (LC-MS) . Le méropénème lui-même est efficace contre une large gamme de bactéries Gram-positives et Gram-négatives, ce qui en fait un outil précieux dans les milieux cliniques et de recherche .
Applications De Recherche Scientifique
Meropenem-d6 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Analytical Chemistry: this compound is used as an internal standard in GC-MS and LC-MS methods for the quantification of meropenem in biological samples.
Pharmacokinetics and Pharmacodynamics: It is used in studies to understand the pharmacokinetics and pharmacodynamics of meropenem, including its absorption, distribution, metabolism, and excretion in the body.
Clinical Research: It is used in clinical research to develop and validate new therapeutic regimens and to monitor drug levels in patients undergoing treatment with meropenem.
Safety and Hazards
Orientations Futures
There are several drugs currently undergoing clinical trials that are promising candidates for increasing the armamentarium against Carbapenem-resistant Enterobacterales (CRE), including ceftazidime-avibactam, meropenem-vaborbactam, imipenem-relebactam, cefiderocol, and novel aminoglycosides and tetracyclines . The potential for the development of resistance to these therapies remains high, and enhanced antimicrobial stewardship is imperative both to reduce the spread of CRE worldwide and to ensure continued access to efficacious treatment options .
Mécanisme D'action
Target of Action
Meropenem-d6, like its parent compound Meropenem, primarily targets the penicillin-binding proteins (PBPs) in bacterial cells . These proteins play a crucial role in the synthesis of the bacterial cell wall, a vital component for bacterial survival . This compound exhibits strong affinity towards PBPs 2, 3, and 4 of Escherichia coli and Pseudomonas aeruginosa, and PBPs 1, 2, and 4 of Staphylococcus aureus .
Mode of Action
this compound exerts its bactericidal action by readily penetrating the bacterial cell wall and interfering with the synthesis of vital cell wall components . This interference occurs through the binding of this compound to the PBPs, which inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition disrupts cell wall biosynthesis, leading to bacterial cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall . By inhibiting the PBPs, this compound prevents the cross-linking of peptidoglycan chains, a critical process in cell wall formation . This disruption in the cell wall’s integrity makes the bacterial cells osmotically unstable, leading to cell lysis and death .
Pharmacokinetics
this compound shares similar ADME (Absorption, Distribution, Metabolism, Excretion) properties with Meropenem . It is administered intravenously, ensuring complete absorption . It penetrates most tissues and body fluids rapidly, including the urinary tract, peritoneal fluid, bone, bile, lung, bronchial mucosa, and muscle tissue . This compound undergoes primarily renal elimination, with about 70% excreted as unchanged drug in the urine . Therefore, dosage adjustment is required for patients with renal impairment .
Result of Action
The primary molecular and cellular effect of this compound’s action is the disruption of the bacterial cell wall, leading to cell lysis and death . This disruption is due to the inhibition of PBPs, which prevents the cross-linking of peptidoglycan chains necessary for cell wall formation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, studies have shown that Meropenem resistance rates display seasonality and are negatively correlated with local temperature, with rates peaking in winter . This could be linked to the differential adaptation of resistant and nonresistant isolates to temperature fluctuations . Therefore, understanding these environmental influences is crucial for optimizing the use of this compound in different settings.
Analyse Biochimique
Biochemical Properties
Meropenem-d6 interacts with various enzymes and proteins, primarily penicillin-binding proteins (PBPs) found in the bacterial cell wall . It has strong affinities towards PBPs 2, 3, and 4 of Escherichia coli and Pseudomonas aeruginosa, and PBPs 1, 2, and 4 of Staphylococcus aureus . These interactions inhibit the synthesis of vital cell wall components, leading to bacterial cell death .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by interfering with cell wall synthesis, which leads to cell death . This effect is particularly pronounced in Gram-positive and Gram-negative bacteria, including S. pneumoniae, H. influenzae, N. gonorrhoeae, E. coli, P. aeruginosa, C. difficile, and methicillin-susceptible and -resistant S. aureus .
Molecular Mechanism
The mechanism of action of this compound involves binding to PBPs and inhibiting the synthesis of vital cell wall components . This interference with cell wall synthesis leads to cell death . The compound exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits stability and does not undergo significant degradation for at least 8 hours in both LB media (37°C) and M9 media (30°C) . More than 15% degradation was observed overnight (approximately 20 hours) .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For treatment of documented infections sensitive to meropenem, with an MIC ≤ 0.12 µg/mL, the recommended dosage is 8 mg/kg IV every 8 hours or 8 mg/kg SQ every 12 hours . For severe sepsis/septic shock or treatment of Pseudomonas spp. with an MIC = 1 µg/mL, the recommended dosage is 12 mg/kg IV every 8 hours or 12 mg/kg SQ every 12 hours .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interferes with fatty acid metabolism, peptidoglycan synthesis, and lipopolysaccharide metabolism . It also impacts amino acid metabolism, nucleotide metabolism, and central carbon metabolism pathways, including the tricarboxylic acid cycle and pentose phosphate pathway .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through renal clearance . The clearance for a typical patient is 4.20 L/h and the volume of distribution is approximately 44 L . The compound’s distribution is influenced by factors such as glomerular filtration rate, dialysis, renal function status, and volume of residual diuresis .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm . It is involved in various cellular processes and its activity or function can be influenced by its localization within specific compartments or organelles .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du méropénème-d6 implique l'incorporation d'atomes de deutérium dans la molécule de méropénème. Ceci est généralement réalisé grâce à l'utilisation de réactifs deutérés dans le processus de synthèse chimique. Les voies de synthèse et les conditions de réaction spécifiques peuvent varier, mais elles impliquent généralement les étapes suivantes :
Préparation de précurseurs deutérés : Des réactifs deutérés, tels que des solvants deutérés et des acides deutérés, sont préparés.
Incorporation du deutérium : Les réactifs deutérés sont utilisés dans la synthèse du méropénème, ce qui entraîne l'incorporation d'atomes de deutérium à des positions spécifiques dans la molécule.
Méthodes de production industrielle
La production industrielle du méropénème-d6 suit des principes similaires, mais à plus grande échelle. Le processus implique l'utilisation d'équipements et d'installations spécialisés pour manipuler les réactifs deutérés et garantir la production constante de méropénème-d6 de haute pureté. Des mesures de contrôle qualité sont mises en œuvre pour vérifier la composition isotopique et la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le méropénème-d6, comme le méropénème, peut subir diverses réactions chimiques, notamment :
Hydrolyse : Le cycle β-lactame du méropénème-d6 peut être hydrolysé en conditions acides ou basiques, conduisant à la formation de produits inactifs.
Oxydation : Le méropénème-d6 peut être oxydé pour former des sulfoxydes et d'autres produits d'oxydation.
Réduction : Les réactions de réduction peuvent convertir le méropénème-d6 en ses formes réduites, bien que ces réactions soient moins courantes.
Réactifs et conditions courants
Hydrolyse : Conditions acides ou basiques, telles que l'acide chlorhydrique ou l'hydroxyde de sodium.
Oxydation : Agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Agents réducteurs tels que le borohydrure de sodium.
Substitution : Divers nucléophiles ou électrophiles selon la substitution souhaitée.
Principaux produits formés
Hydrolyse : Produits hydrolysés inactifs.
Oxydation : Sulfoxydes et autres produits d'oxydation.
Réduction : Formes réduites du méropénème-d6.
Substitution : Divers dérivés substitués en fonction des réactifs utilisés.
Applications de la recherche scientifique
Le méropénème-d6 est largement utilisé dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Voici quelques-unes de ses principales applications :
Chimie analytique : Le méropénème-d6 est utilisé comme étalon interne dans les méthodes GC-MS et LC-MS pour la quantification du méropénème dans les échantillons biologiques.
Pharmacocinétique et pharmacodynamique : Il est utilisé dans des études pour comprendre la pharmacocinétique et la pharmacodynamique du méropénème, y compris son absorption, sa distribution, son métabolisme et son excrétion dans l'organisme.
Recherche clinique : Il est utilisé dans la recherche clinique pour développer et valider de nouveaux schémas thérapeutiques et pour surveiller les niveaux médicamenteux chez les patients traités par le méropénème.
Mécanisme d'action
Le méropénème-d6, comme le méropénème, exerce ses effets en inhibant la synthèse de la paroi cellulaire bactérienne. Il pénètre facilement la paroi cellulaire bactérienne et se lie aux protéines de liaison à la pénicilline (PBP), qui sont essentielles à la synthèse du peptidoglycane, un composant clé de la paroi cellulaire bactérienne. Cette liaison inhibe la réticulation des chaînes de peptidoglycane, ce qui affaiblit et finit par lyser la cellule bactérienne . Les atomes de deutérium dans le méropénème-d6 ne modifient pas son mécanisme d'action, mais fournissent un moyen de quantification précise dans les études analytiques .
Comparaison Avec Des Composés Similaires
Le méropénème-d6 est comparé à d'autres composés similaires, tels que :
Imipénème : Un autre antibiotique carbapénème avec un spectre d'activité similaire.
Pipéracilline/Tazobactam : Une association d'un antibiotique de la famille des pénicillines et d'un inhibiteur de bêta-lactamase.
Le méropénème-d6 est unique en son utilisation comme étalon interne pour les méthodes analytiques, permettant une quantification précise du méropénème dans diverses études .
Propriétés
IUPAC Name |
(4R,5S,6S)-3-[(3S,5S)-5-[bis(trideuteriomethyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5S/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4/h7-12,18,21H,5-6H2,1-4H3,(H,24,25)/t7-,8-,9+,10+,11-,12-/m1/s1/i3D3,4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJNNHOOLUXYBV-ZSJYILIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)[C@@H]1C[C@@H](CN1)SC2=C(N3[C@H]([C@H]2C)[C@H](C3=O)[C@@H](C)O)C(=O)O)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: The research article mentions challenges in determining the unbound fraction (fu) of Meropenem in patient samples. Why is accurately measuring the unbound fraction important, particularly for antibiotics like Meropenem?
A1: Accurately determining the unbound fraction (fu) of antibiotics is crucial for several reasons:
- Pharmacological Activity: The unbound fraction represents the pharmacologically active portion of the drug that can exert its therapeutic effect. [] Only the unbound drug can freely diffuse across bacterial cell membranes and reach its target site of action.
- Dosage Optimization: Knowing the fu is essential for optimizing dosage regimens, especially in critically ill patients who may have altered protein binding. [] An incorrect understanding of the fu could lead to suboptimal dosing and treatment failures.
- Therapeutic Drug Monitoring: Monitoring the unbound concentration of Meropenem can be valuable in certain clinical situations, such as patients with renal impairment or those receiving high doses. This information helps clinicians adjust doses to maintain therapeutic levels and minimize the risk of toxicity. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Methylpyrazino[2,3-d]pyridazine-5,8-diamine](/img/structure/B570962.png)


